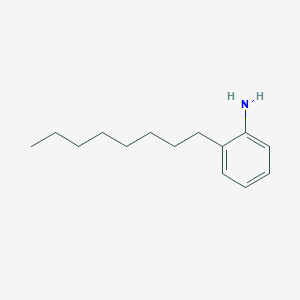

2-Octylaniline

Description

Historical Context and Emerging Research Trajectories

Significance in Contemporary Organic Chemistry and Materials Science

The significance of 2-Octylaniline in contemporary organic chemistry and materials science lies in its potential as a versatile intermediate. Its structure, featuring an octyl chain at the ortho position of the aniline (B41778) ring, allows for specific chemical modifications. Research has demonstrated its use in synthetic pathways that lead to functionalized organic compounds, which are crucial for developing new materials. For instance, it serves as a precursor in reactions like bromination and subsequent borylation, enabling the creation of complex molecular architectures suitable for advanced applications.

Overview of Key Research Areas

Synthesis: Research involving this compound has primarily focused on its synthesis and subsequent derivatization. A notable synthetic route described involves the regioselective bromination of a precursor molecule (referred to as "12" in the literature) using pyridinium (B92312) hydrobromide perbromide, which yielded 4-bromo-2-octylaniline with a reported efficiency of 71% umons.ac.be. This brominated derivative, in turn, can undergo Miyaura borylation. Treatment of 4-bromo-2-octylaniline with a boron reagent in the presence of a catalyst provided 2-octyl-4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)aniline in 50% yield umons.ac.be. These steps highlight this compound's role as a key intermediate in constructing more complex organic structures through well-established synthetic methodologies.

Materials Science: The research areas where this compound finds application are predominantly within materials science, particularly in the synthesis of functionalized organic materials. The pathways described, involving Suzuki cross-coupling reactions with the borylated derivative, suggest its utility in creating conjugated systems or polymers. Such materials are of interest for applications in organic electronics, advanced coatings, or other specialized material science fields, although specific end-use applications are not detailed in the provided literature.

Data Tables

Detailed research findings, such as specific reaction yields beyond those mentioned in the synthesis description, physical properties, or performance metrics of materials derived from this compound, are not extensively documented in the provided search results to populate comprehensive data tables.

Structure

2D Structure

3D Structure

Properties

CAS No. |

38886-94-1 |

|---|---|

Molecular Formula |

C14H23N |

Molecular Weight |

205.34 g/mol |

IUPAC Name |

2-octylaniline |

InChI |

InChI=1S/C14H23N/c1-2-3-4-5-6-7-10-13-11-8-9-12-14(13)15/h8-9,11-12H,2-7,10,15H2,1H3 |

InChI Key |

RUUWTSREEUTULQ-UHFFFAOYSA-N |

Canonical SMILES |

CCCCCCCCC1=CC=CC=C1N |

Origin of Product |

United States |

Synthetic Methodologies for N Octylaniline and Its Derivatives

Derivatization Strategies

This section details specific synthetic routes for creating derivatives of N-octylaniline, expanding its utility in various chemical applications.

N-Methyl-N-octylaniline can be synthesized through several methods. One approach involves the N-alkylation of N-methylaniline with octyl halides or through the reductive amination of aniline (B41778) with octanal (B89490) followed by methylation. Alternatively, direct N-alkylation of aniline with octyl halides followed by methylation of the resulting N-octylaniline can be employed. A reported method involves the N-alkylation of N-methylaniline using octyl bromide in the presence of a base. Another study describes the N-alkylation of amines with alcohols using specific catalysts, such as iridium complexes with N-heterocyclic carbenes in protic solvents, which can yield N-methyl-N-octylaniline from N-methylaniline and octanol (B41247) molaid.com.

The synthesis of 4-Methyl-N-n-octylaniline is typically achieved through the reaction of 4-methylaniline (p-toluidine) with 1-bromooctane (B94149). This reaction is commonly carried out by refluxing a mixture of these two reagents, often in a 1:2 molar ratio of 1-bromooctane to 4-methylaniline, to promote the N-alkylation. The synthesized product is then purified, usually by recrystallization rasayanjournal.co.inresearchgate.net. This compound has been investigated as an extractant for metal ions, such as lead(II), where its preparation is described as easy and cost-effective compared to N-n-octylaniline rasayanjournal.co.inresearchgate.netkbpcollegevashi.edu.inrasayanjournal.co.in.

This class of compounds, known as Schiff bases, is formed through the 1:1 condensation reaction between a 4-n-alkyloxy salicylaldehyde (B1680747) and a 4′-n-alkylaniline. The reaction typically involves refluxing the aldehyde and aniline components in a suitable solvent, often with a catalytic amount of acetic acid, to facilitate the formation of the imine bond. These derivatives have been studied for their mesomorphic properties and their ability to form metal complexes, particularly with copper(II) researchgate.nettandfonline.comdoi.orgscholarsresearchlibrary.comtandfonline.com. For instance, the synthesis of N-(4-n-octadecyloxysalicylidene)-4′-n-octadecyloxy aniline involves reacting 4-n-octadecyloxy-salicylaldehyde with 4-octadecyloxy aniline in ethanol (B145695) with acetic acid catalyst, followed by filtration and recrystallization doi.org.

Mechanistic Studies of N Octylaniline Reactivity

Transition Metal-Catalyzed Reaction Mechanisms

The reactivity of N-octylaniline is profoundly influenced by transition metal catalysts, which open specific pathways for bond formation. The following sections delve into the mechanisms of palladium and dirhodium-catalyzed reactions involving this substrate.

Oxidative Addition Kinetics in Palladium-BINAP Systems

Kinetic studies have been instrumental in understanding the oxidative addition of aryl electrophiles to palladium(0) complexes, a critical step in many cross-coupling reactions that form compounds like N-octylaniline. Research on the oxidative addition of phenyl iodide and phenyl triflate to Pd(BINAP)₂ has provided significant insights into this process. acs.orgberkeley.edu The formation of N-octylaniline is reported from the reaction of the resulting triflate complex with bases. acs.orgberkeley.edu

The concentration of the aryl electrophile (ArX) plays a crucial role in determining the reaction order and rate. Mechanistic studies reveal a shift in kinetics as the concentration of ArX is varied. acs.orgberkeley.edu

At low concentrations (ranging from approximately 8.94 × 10⁻⁷ to 0.2 M), the oxidative addition reaction is first-order with respect to the aryl electrophile. berkeley.edu

At high concentrations , the reaction becomes zero-order in ArX. acs.orgberkeley.edu In this regime, the reaction rate is no longer dependent on the concentration of the aryl electrophile. berkeley.edu

This change in reaction order indicates a shift in the rate-determining step of the mechanism as the concentration of the reactant changes.

| Aryl Electrophile Concentration | Reaction Order in ArX |

|---|---|

| Low (< 0.2 M) | First-Order |

| High | Zero-Order |

The dissociation of the BINAP ligand from the Pd(BINAP)₂ complex is a pivotal event in the reaction mechanism. Kinetic data show that under conditions of both low and high aryl electrophile concentration, the reaction rate is inversely first-order in the concentration of added BINAP ligand. acs.orgberkeley.edu

| Condition | Rate-Limiting Step | Kinetic Dependency |

|---|---|---|

| Low [ArX] | Oxidative Addition | Inverse first-order in [BINAP], First-order in [ArX] |

| High [ArX] | Ligand Dissociation | Inverse first-order in [BINAP], Zero-order in [ArX] |

Further investigations at very high concentrations of aryl iodide and aryl bromide (up to 4.0 M) have revealed the presence of a second, concurrent reaction mechanism. acs.orgberkeley.edu This is evidenced by a measurable increase in the observed rate constants that cannot be explained by the ligand dissociation pathway alone. acs.orgberkeley.edu This alternative pathway was not observed when using phenyl triflate as the electrophile, suggesting that the nature of the electrophile's leaving group is critical to the operation of this concurrent mechanism. berkeley.edu

C-H Amination Mechanistic Investigations with Dirhodium Catalysts

Dirhodium(II) catalysts have emerged as powerful tools for C-H amination reactions, enabling the direct formation of C-N bonds. nih.govnih.gov These reactions provide a versatile and efficient method for synthesizing arylamines. nih.govscispace.com Mechanistic studies focus on understanding the factors that control the selectivity of these transformations. researchgate.netrsc.org The process often involves a rhodium-nitrene intermediate that reacts with C-H bonds. rsc.org

A significant challenge and area of study in dirhodium-catalyzed C-H amination is the control of chemo- and site-selectivity. The catalyst and reaction conditions can direct the amination to specific C-H bonds within a molecule, even in the presence of other reactive sites. researchgate.netmdpi.com

Chemoselectivity: Dirhodium catalysts can selectively promote C-H amination over other potential reactions. For instance, in substrates containing both aromatic C(sp²)-H bonds and N-methyl C(sp³)-H bonds, the reaction can be directed exclusively to the N-methyl group. researchgate.net Similarly, a dramatic shift in chemoselectivity from olefin aziridination to C-H amination can be achieved simply by changing the aminating agent used with the dirhodium catalyst. nih.gov

Site-Selectivity: The directing ability of functional groups on the substrate plays a key role in determining the site of amination. In N,N-dialkylanilines, dirhodium(II) catalysis can achieve high yields of ortho-aminated products with excellent regioselectivity. rsc.org This ortho-selectivity is rationalized by an interaction between the dialkylamino group and the rhodium-nitrene intermediate. rsc.org In other cases, the intrinsic bond dissociation energy of different C-H bonds generally governs site-selectivity, with tertiary or benzylic C-H bonds being preferentially aminated over primary or secondary ones. mdpi.com However, catalyst and ligand design can override these inherent preferences. mdpi.com

| Selectivity Type | Substrate Example | Catalyst System | Observed Outcome | Reference |

|---|---|---|---|---|

| Chemoselectivity | N-methyl-N-alkylaniline | Dirhodium(II) catalyst | Exclusive amidation of N-methyl C(sp³)-H bond over aromatic C(sp²)-H bonds | researchgate.net |

| Site-Selectivity | para-substituted N,N-dialkylanilines | Dirhodium(II) catalyst | Exclusive ortho C-H amination | rsc.org |

| Site-Selectivity | Substrates with tertiary and benzylic C-H bonds | Rh₂(esp)₂ | Preferential amination of benzylic C-H over tertiary C-H | mdpi.com |

Ligand Effects on Reaction Pathways

In the catalyzed oxidation of N-alkylanilines, including N-octylaniline, ligands play a crucial role in determining the reaction pathway, rate, and selectivity. The ligand, which coordinates to a central metal catalyst (e.g., manganese, iron), directly influences the electronic and steric properties of the active catalytic species. For instance, in non-heme manganese-catalyzed oxidative N-dealkylation of N,N-dimethylanilines, a reaction analogous to the potential dealkylation of N-octylaniline, the ligand framework is essential for the formation and reactivity of the key high-valent oxomanganese(IV) intermediate. mdpi.com

The nature of the ligand can affect several aspects of the reaction mechanism:

Formation of the Active Oxidant: Strongly electron-donating ligands that are resistant to oxidation can stabilize the high-valent metal-oxo species responsible for the oxidation of the amine substrate. mdpi.com

Substrate Approach and Binding: The steric bulk of the ligand can control how the N-octylaniline substrate approaches the metal's active site, potentially influencing which C-H bonds are most accessible for abstraction.

Redox Potential of the Catalyst: The ligand modulates the redox potential of the metal center. This tuning is critical for facilitating the initial electron transfer from the N-octylaniline to the catalyst, which is often the rate-determining step. mdpi.com

Product Selectivity: By modifying the catalyst's reactivity, ligands can steer the reaction towards a desired product. For example, in the oxidation of N,N-dimethylaniline, the choice of catalyst and oxidant can influence the ratio of the N-demethylated product (N-methylaniline) to the N-formylated product (N-methylformanilide). mdpi.com

Studies on related systems have established a clear link between the electronic properties of the catalyst and reaction rates. A Hammett correlation for the oxidation of substituted N,N-dimethylanilines by a manganese complex yielded negative ρ values, indicating that an electrophilic intermediate, the high-valent oxometal species, is the key oxidant. mdpi.com This suggests that electron-donating groups on the aniline (B41778) substrate accelerate the reaction, a principle that would apply to reactions of N-octylaniline as well.

| Ligand Type | Key Characteristic | Expected Effect on Reaction Pathway | Potential Outcome |

|---|---|---|---|

| Electron-Donating (e.g., Polypyridyl) | Stabilizes high-valent metal-oxo intermediates | Accelerates the rate of amine oxidation | Higher conversion to imine or dealkylated products |

| Bulky/Sterically Hindered | Restricts substrate access to the catalytic center | May introduce regioselectivity or slow the reaction | Altered product distribution; potential for shape-selective catalysis |

| Electron-Withdrawing | Increases the electrophilicity of the metal center | May enhance initial substrate binding but could destabilize the active oxidant | Complex effects on overall rate and catalyst stability |

Aerobic Oxidative Dehydrogenation Pathways

Aerobic oxidative dehydrogenation is a key transformation for secondary amines like N-octylaniline, converting them into the corresponding imines using molecular oxygen as the ultimate, environmentally benign oxidant. This process avoids the need for stoichiometric chemical oxidants. The reaction is typically catalyzed and can proceed via several mechanistic pathways depending on the catalyst system employed.

One prominent pathway, inspired by copper amine oxidase enzymes, utilizes a bioinspired quinone catalyst system, such as 1,10-phenanthroline-5,6-dione, often in conjunction with a co-catalyst like ZnI₂. nih.gov The mechanism for secondary amines deviates from the biomimetic "transamination" pathway and instead follows an "addition-elimination" route. nih.gov The key steps are:

Addition: The secondary amine (N-octylaniline) adds to one of the carbonyl groups of the o-quinone catalyst.

Hemiaminal Formation: This addition forms a hemiaminal intermediate. The formation of this intermediate has been confirmed through direct spectroscopic evidence in related systems. nih.gov

Elimination: The hemiaminal intermediate then eliminates a molecule of the reduced catalyst (a catechol or hydroquinone (B1673460) derivative) to form the product imine (N-phenyl-1-octanimine).

Catalyst Regeneration: The reduced quinone catalyst is re-oxidized back to its active state by molecular oxygen. This regeneration is often mediated by a redox co-catalyst. For example, iodide (from ZnI₂) can be oxidized by the reduced catalyst, and the resulting iodine species are then reduced back to iodide by oxygen, completing the catalytic cycle. nih.gov

Another pathway involves catalysis by bulk gold powder, which has been shown to be a highly active catalyst for the aerobic oxidation of secondary amines to imines under mild conditions (e.g., 60–100 °C, 1 atm O₂). rsc.org The proposed mechanism involves the oxidative dehydrogenation of the amine on the surface of the gold catalyst. rsc.org While detailed mechanistic steps are still under investigation, this heterogeneous catalysis represents a fundamentally different approach from the homogeneous quinone-based systems.

Mechanisms in Solvent Extraction Systems

N-octylaniline and its derivatives are effective liquid anion exchangers for the solvent extraction of metal ions from aqueous solutions, a process critical for hydrometallurgy and analytical chemistry. rasayanjournal.co.inmjcce.org.mkscispace.com The underlying mechanism involves the transfer of a negatively charged metal complex from the aqueous phase to an organic phase through the formation of an ion pair with the protonated amine.

Anion Exchange Mechanisms for Metal Ion Complexation

The process begins with the conditioning of the organic phase (N-octylaniline dissolved in a nonpolar solvent like xylene) with an acidic aqueous solution. The secondary amine group of N-octylaniline is basic and becomes protonated in the presence of acid, forming an N-octylanilinium cation.

Step 1: Protonation of the Amine In the aqueous phase or at the aqueous-organic interface, the amine reacts with a proton (H⁺) from an acid (e.g., H₂SO₄) to form the active extractant species, the N-octylanilinium cation.

R₂NH (org) + H⁺ (aq) ⇌ R₂NH₂⁺ (org) (where R₂NH is N-octylaniline)

Step 2: Formation of the Metal Complex Anion In the aqueous phase, the target metal ion (e.g., Y³⁺ or Pb²⁺) is treated with a complexing agent (e.g., salicylate (B1505791) or iodide) to form a stable, negatively charged complex. rasayanjournal.co.inmjcce.org.mkscispace.com

Y³⁺ (aq) + 2 Sal²⁻ (aq) ⇌ [Y(Sal)₂]⁻ (aq) Pb²⁺ (aq) + 3 I⁻ (aq) ⇌ [PbI₃]⁻ (aq)

Step 3: Anion Exchange The protonated amine cation in the organic phase, initially paired with the anion from the acid (e.g., HSO₄⁻), exchanges this anion for the negatively charged metal complex at the phase boundary. This is the key anion exchange step.

2 [R₂NH₂⁺HSO₄⁻] (org) + [PbI₃]⁻ (aq) ⇌ [(R₂NH₂⁺)₂·PbI₃²⁻] (org) + 2 HSO₄⁻ (aq) [R₂NH₂⁺Sal⁻] (org) + [Y(Sal)₂]⁻ (aq) ⇌ [R₂NH₂⁺·Y(Sal)₂⁻] (org) + Sal⁻ (aq)

This process effectively transfers the metal ion, shielded within its complex, from the hydrophilic aqueous phase to the hydrophobic organic phase.

Ion-Pair Formation in Organic Phases

Once the anion exchange has occurred, the metal is present in the organic phase as part of a large, charge-neutral ion pair. This species consists of the bulky, lipophilic N-octylanilinium cation and the negatively charged metal complex anion, held together by electrostatic attraction.

The stability of this ion pair in the organic solvent is crucial for efficient extraction. The use of a low-dielectric constant solvent, such as xylene, benzene, or toluene, minimizes the solvation of the individual ions, thus favoring their association as a single entity. rasayanjournal.co.in The large size and organic nature of both the cation (due to the phenyl and octyl groups) and the anion (due to the organic ligands or multiple halides) make the entire ion-pair assembly highly soluble in the organic phase and poorly soluble in the aqueous phase.

Slope analysis from extraction studies has been used to determine the stoichiometry of the extracted species. For the extraction of yttrium(III) from a salicylate medium, the extracted species was identified as [CH₃(CH₂)₇(C₆H₅)NH₂⁺Y(C₇H₄O₃)₂⁻]. mjcce.org.mkscispace.com Similarly, for lead(II) extraction from an iodide medium using 4-methyl-N-n-octylaniline, the ratio of the amine to the metal complex in the extracted species was found to depend on the concentration of the complexing agent. researchgate.net

| Diluent | Extraction Percentage (%) | Phase Characteristics |

|---|---|---|

| Xylene | 99.9 | Distinct phase separation, no emulsion |

| Benzene | 99.9 | - |

| Isoamyl acetate | 99.9 | - |

| Toluene | 98.9 | - |

| Carbon Tetrachloride (CCl₄) | 80.2 | - |

| Isoamyl alcohol | 59.6 | - |

| Cyclohexanol | 58.5 | - |

| Chloroform (CHCl₃) | 40.3 | - |

¹Data from a study on 4-methyl-N-n-octylaniline, a close analog of N-octylaniline. rasayanjournal.co.in

Reaction Intermediates and Product Formation (e.g., N-demethylation)

The oxidative reactivity of N-octylaniline can lead to N-dealkylation, specifically the cleavage of the N-octyl bond to produce aniline and octanal (B89490). The mechanism of this transformation is analogous to the extensively studied N-demethylation of N,N-dimethylaniline and proceeds through several key reactive intermediates. mdpi.commdpi.comnih.gov

The reaction is typically initiated by a one-electron oxidation of the nitrogen atom by a suitable catalyst, such as a high-valent metal-oxo species. mdpi.com

Radical Cation Formation: The initial step is a fast electron transfer from the nitrogen lone pair of N-octylaniline to the oxidant, generating an N-octylaniline radical cation. This intermediate has been directly observed in spectroscopic investigations of similar systems. mdpi.com

C₆H₅NH(C₈H₁₇) + [Ox] → [C₆H₅NH(C₈H₁₇)]•⁺ + [Red]

α-Carbon Radical Formation: The radical cation is a transient species that rapidly undergoes deprotonation from the carbon atom adjacent (alpha) to the nitrogen. This C-H bond is weakened by the adjacent positive charge. This step forms a neutral α-aminoalkyl radical.

[C₆H₅NH(C₈H₁₇)]•⁺ → C₆H₅NH(•CHC₇H₁₅) + H⁺

Iminium Ion Formation: The α-aminoalkyl radical is more easily oxidized than the parent amine. It undergoes a second one-electron oxidation to form a highly electrophilic iminium cation.

C₆H₅NH(•CHC₇H₁₅) + [Ox] → [C₆H₅NH=CHC₇H₁₅]⁺ + [Red]

Hydrolysis and Product Formation: In the presence of water, the iminium cation is readily hydrolyzed. Water attacks the electrophilic carbon atom to form a carbinolamine intermediate. This carbinolamine is unstable and spontaneously decomposes to yield the N-dealkylated product (aniline) and an aldehyde (octanal). nih.gov

[C₆H₅NH=CHC₇H₁₅]⁺ + H₂O → [C₆H₅NH-CH(OH)C₇H₁₅] + H⁺ [C₆H₅NH-CH(OH)C₇H₁₅] → C₆H₅NH₂ (Aniline) + C₇H₁₅CHO (Octanal)

This N-dealkylation pathway is a significant metabolic route for many xenobiotics containing N-alkyl groups and is a fundamental reaction in synthetic organic chemistry. nih.govnih.gov

Applications in Separation Science: Liquid Liquid Extraction

Extraction of Rare Earth and Actinide Elements

The separation of rare earth elements and actinides is a challenging task due to their similar chemical properties. 2-Octylaniline has shown considerable promise in addressing this challenge, particularly for the extraction of Yttrium(III) and its separation from other chemically similar elements.

Systematic studies have demonstrated the quantitative extraction of Yttrium(III) from salicylate (B1505791) media using this compound dissolved in xylene. The process is highly dependent on pH and the concentration of both the salicylate and the extractant. Optimal extraction occurs in a pH range of 9.7 to 10.5 with a 0.17 mol dm⁻³ solution of this compound in xylene. The quantitative extraction of Yttrium(III) is achieved with sodium salicylate concentrations between 0.02 and 0.05 mol dm⁻³.

The extraction mechanism proceeds via anion exchange, where an ion-pair complex is formed. Slope analysis has determined the stoichiometry of the extracted species to be 1:2:1 (metal:acid:extractant), corresponding to the formula [CH₃(CH₂)₇(C₆H₅)NH₂⁺Y(C₇H₄O₃)₂⁻]. After extraction into the organic phase, Yttrium(III) can be effectively stripped using hydrochloric acid or perchloric acid for subsequent analysis.

| Parameter | Optimal Condition |

| pH | 9.7 - 10.5 |

| This compound Concentration | 0.17 mol dm⁻³ in xylene |

| Sodium Salicylate Concentration | 0.02 - 0.05 mol dm⁻³ |

| Stoichiometry (Y:Salicylate:Amine) | 1:2:1 |

| Stripping Agents | 0.05 mol dm⁻³ HCl or HClO₄ |

A significant application of the this compound extraction system is the binary separation of Yttrium(III) from various commonly associated metal ions. This method allows for the effective separation of Yttrium(III) from actinides like Thorium(IV) and Uranium(VI), as well as other rare earth elements such as Lanthanum(III), Neodymium(III), Cerium(IV), and Gadolinium(III). The separation is achieved by carefully controlling the extraction conditions, leveraging the differential stability of the metal-salicylate complexes and their affinity for the this compound extractant. Similarly, a method for the solvent extraction of Lanthanum(III) using this compound from salicylate media has been developed, which is applicable for its separation from Yttrium(III).

Extraction of Platinum Group Metals (PGMs)

This compound has also proven to be an effective extractant for the selective separation of valuable Platinum Group Metals (PGMs) from various aqueous media.

The extraction of Palladium(II) using this compound in xylene has been successfully carried out from salicylate media. The formation of an ion-pair complex, identified as [RR'NH₂⁺ Pd(C₇H₅O₃)₂⁻], facilitates the transfer of Palladium(II) into the organic phase. This method is noted for being free from interferences from commonly associated elements, which permits the separation of palladium from other metals found in alloys and catalyst samples.

A selective and quantitative extraction method for Rhodium(III) has been developed using this compound in xylene from an aqueous sodium malonate medium. The extraction is optimal within a pH range of 7.5 to 9.5. Studies on the influence of various parameters revealed that a 0.1 M concentration of this compound and a 0.03 M concentration of sodium malonate are ideal for quantitative extraction. The stoichiometry of the extracted ion-pair complex was determined to be 1:2:1 (metal:acid:extractant). This procedure is highlighted for its environmental safety, as it is carried out in a weak organic acid medium.

| Parameter | Optimal Condition |

| pH | 7.5 - 9.5 (Optimal at 9.0) |

| This compound Concentration | 0.07 M - 0.15 M in xylene |

| Sodium Malonate Concentration | 0.025 M - 0.035 M |

| Stoichiometry (Rh:Malonate:Amine) | 1:2:1 |

| Equilibration Time | 5 minutes |

This compound is also utilized for the liquid-liquid extraction of Platinum(IV) from ascorbate media. The process involves the formation of an ion-pair between the protonated amine and the platinum-ascorbate complex. The extraction is quantitative in the ascorbic acid concentration range of 0.01 to 0.02 mol/L at a pH of 1.0. An increase in the ascorbic acid concentration beyond this range leads to a decrease in extraction efficiency. The composition of the extracted species was determined to be [RR′NH₂⁺ Pt(Succinate)₂⁻]. This method provides a simple and selective route for the determination and separation of Platinum(IV).

| Parameter | Optimal Condition |

| pH | 1.0 |

| Ascorbic Acid Concentration | 0.01 - 0.02 mol/L |

| This compound Concentration | 0.1 mol/L in xylene |

| Equilibration Time | 2 minutes |

Extraction of Other Metal Ions

The versatility of this compound as an extractant extends to a range of other metal ions, with studies investigating its efficacy in separating valuable or toxic metals from aqueous solutions.

There is a lack of specific research on the use of this compound for the extraction of Antimony(III) from mineral acids. Research on the related compound, N-n-octylaniline, has shown it to be an effective extractant for Antimony(III) from hydrochloric acid media. researchgate.netresearchgate.netdoaj.org In a notable study, Antimony(III) was quantitatively extracted using a 4% solution of N-n-octylaniline in xylene from a 2.5 to 4 M hydrochloric acid medium. researchgate.net The extraction process is based on an anion exchange mechanism.

Specific studies focusing on the extraction of Zirconium(IV) and Tellurium(IV) using this compound are not found in the available literature. However, the extraction of Zirconium(IV) from succinate media has been successfully carried out using 2-octylaminopyridine, a different but related extractant. researchgate.net Quantitative extraction of Zirconium(IV) was achieved in a pH range of 3.7 to 5.0 with 0.087 M 2-octylaminopyridine in xylene from a 0.01 - 0.03 M sodium succinate solution. researchgate.net

For Tellurium(IV), N-n-octylaniline has been employed for its extractive separation from hydrochloric acid media. nih.gov Quantitative extraction was achieved using 3% N-n-octylaniline in xylene from a 5.5 to 7.5 M hydrochloric acid solution. nih.gov The extracted species was identified as [(RR'NH₂⁺)₂ TeCl₆²⁻]. nih.gov

Direct research on the application of this compound for the extraction of Lead(II) from succinate media is not available. A study on 2-octylaminopyridine, however, details the quantitative extraction of Lead(II) from a 0.005-0.007 M sodium succinate solution using 0.036 M 2-octylaminopyridine in chloroform. nih.gov

While specific data on this compound is unavailable, the extraction of Aluminum(III) from succinate media has been investigated using n-octylaniline. jetir.orgresearchgate.net In this research, a 2% (v/v) solution of n-octylaniline in toluene was used to extract Aluminum(III) from a 0.04 M aqueous succinate medium, with maximum extraction occurring in the pH range of 5.9–6.2. jetir.orgresearchgate.net

Optimization of Extraction Conditions

The efficiency of liquid-liquid extraction processes is highly dependent on the optimization of various experimental parameters. While specific optimization data for this compound is scarce due to the limited research, the principles of optimizing extraction conditions for high molecular weight amines can be discussed based on studies of analogous compounds. Key factors that are typically optimized include:

Aqueous Phase Acidity (pH): The pH of the aqueous phase plays a crucial role in the formation of the extractable metal complex. For extractions from weakly acidic media like succinate, the pH needs to be carefully controlled to ensure the formation of the desired metal-succinate complex. For instance, in the extraction of Aluminum(III) with n-octylaniline, the optimal pH range was found to be 5.9-6.2. jetir.orgresearchgate.net

Extractant Concentration: The concentration of the extractant in the organic phase directly influences the extraction efficiency. An optimal concentration is required for quantitative extraction without leading to issues like emulsion formation.

Aqueous Ligand Concentration: In systems involving a complexing agent in the aqueous phase (e.g., succinate, mineral acids), its concentration is a critical parameter. The concentration of the ligand affects the formation and stability of the metal complex that is to be extracted.

Choice of Diluent: The organic solvent used to dissolve the extractant can significantly impact the extraction process. The diluent can affect the solubility of the extracted complex and the phase separation characteristics. Solvents like chloroform, xylene, and toluene are commonly used.

Equilibration Time: The time required for the extraction equilibrium to be established is an important factor for process efficiency. This is determined by shaking the aqueous and organic phases for varying durations and measuring the extraction percentage.

Phase Volume Ratio: The ratio of the volume of the organic phase to the aqueous phase can influence the completeness of the extraction.

| Parameter | General Optimal Range/Condition |

| Aqueous Phase pH | Highly dependent on the metal ion and aqueous medium. |

| Extractant Concentration | Varies; typically in the range of 2-5% (v/v) or 0.01-0.1 M. |

| Aqueous Ligand Conc. | Dependent on the specific metal-ligand system. |

| Diluent | Chloroform, Xylene, Toluene are common choices. |

| Equilibration Time | Generally, a few minutes of shaking is sufficient. |

| Stripping Agent | Mineral acids (e.g., HNO₃) or basic solutions (e.g., ammonia) are used to recover the metal ion from the organic phase. |

Table 1: General Parameters for Optimization of Metal Ion Extraction using High Molecular Weight Amines.

Influence of Extractant Concentration and Diluents

The concentration of this compound in the organic phase is a critical factor that directly impacts the efficiency of metal ion extraction. Research has consistently shown that an increase in the extractant concentration generally leads to a higher percentage of metal extraction up to an optimal point, after which the extraction efficiency may plateau. For instance, in the extraction of rhodium(III), the percentage of extraction was found to increase with increasing concentrations of n-octylaniline, with quantitative extraction achieved in the range of 0.07 M to 0.15 M. tandfonline.com Similarly, for the extraction of neodymium(III), the extraction efficiency was observed to increase with an increasing concentration of N-n-octylaniline from 0.005 M to 0.5 M, with an optimal concentration identified as 0.1 M. nih.gov

The choice of diluent, the organic solvent in which this compound is dissolved, also plays a significant role in the extraction process. The diluent can affect the solubility of the extractant and the formed metal-extractant complex, as well as the phase separation characteristics. Hydrocarbon diluents such as xylene, benzene, and toluene have been found to be effective for quantitative extraction. rasayanjournal.co.in Xylene is often preferred due to its ability to provide distinct phase separation without emulsion formation, its non-volatile nature, and its high distribution ratio for the ion-pair complex. rasayanjournal.co.in The extraction of palladium(II) has also been successfully carried out using N-n-octylaniline in xylene. researchgate.net

Table 1: Effect of this compound (N-n-octylaniline) Concentration on Metal Extraction

| Metal Ion | Concentration Range of this compound | Optimal Concentration | Diluent | Reference |

|---|---|---|---|---|

| Rhodium(III) | 0.07 M - 0.15 M | 0.1 M | Xylene | tandfonline.com |

| Neodymium(III) | 0.005 M - 0.5 M | 0.1 M | Xylene | nih.gov |

| Yttrium(III) | Not specified | 0.17 mol dm⁻³ | Xylene | scispace.com |

Effect of pH and Organic Acid Media

The pH of the aqueous phase is a crucial parameter in the liquid-liquid extraction of metal ions using this compound, as it influences the formation of the extractable metal species. The extraction efficiency is typically highly dependent on the pH, with a specific pH range being optimal for the quantitative extraction of each metal ion. For example, the quantitative extraction of neodymium(III) using N-n-octylaniline was achieved in the pH range of 5.5–7.3. nih.gov In the case of rhodium(III) extraction from a sodium malonate medium, the optimal pH was found to be 9.0. tandfonline.com For yttrium(III), quantitative extraction was observed in the pH range of 9.7 to 10.5 from a salicylate medium. scispace.commjcce.org.mk

The presence of weak organic acids in the aqueous phase can significantly enhance the extraction process by forming stable anionic complexes with the metal ions, which are then extracted by the protonated amine extractant. The concentration of the organic acid is also a key factor. For the extraction of rhodium(III), a quantitative extraction was achieved in the presence of 0.025–0.035 M sodium malonate. tandfonline.com In the case of neodymium(III), the extraction was quantitative in the range of 0.05–0.07 M sodium succinate. nih.gov However, incomplete extraction was observed in other organic acid media like sodium salicylate and ascorbic acid for neodymium(III). nih.gov The use of organic acid media offers advantages such as better separation of metals due to the high stability of the metal-organic acid complexes and the ease of pH adjustment. scispace.commjcce.org.mk

Table 2: Optimal pH and Organic Acid Conditions for Metal Extraction with this compound

| Metal Ion | Optimal pH Range | Organic Acid Medium | Optimal Organic Acid Concentration | Reference |

|---|---|---|---|---|

| Neodymium(III) | 5.5 - 7.3 | Sodium Succinate | 0.05 M - 0.07 M | nih.gov |

| Rhodium(III) | 9.0 | Sodium Malonate | 0.025 M - 0.035 M | tandfonline.com |

Analytical Applications in Complex Matrices

The selective extraction capabilities of this compound have been harnessed for the analysis of metal ions in various complex matrices, including synthetic mixtures, alloys, and catalyst samples.

Analysis of Synthetic Mixtures and Alloys

The method based on this compound extraction has been successfully applied to the separation and determination of rhodium(III) in synthetic mixtures corresponding to alloys such as pseudo-palladium, iron-rhodium alloy, and platinum-rhodium alloy. tandfonline.com This demonstrates the high selectivity of the extractant for rhodium in the presence of other metals commonly found in these materials. The separation of palladium(II) from other associated metal ions in synthetic mixtures and alloys has also been reported. researchgate.net The procedure has been shown to be free from interferences from a large number of cations and anions, making it a robust analytical tool. nih.gov The binary separation of yttrium(III) from various other metal ions has also been successfully achieved. scispace.commjcce.org.mk

Determination in Catalyst Samples

The analytical utility of this compound extends to the determination of precious metals in catalyst samples. The method has been successfully applied for the analysis of rhodium in rhodium-platinum catalysts. tandfonline.com Furthermore, the determination of palladium in catalyst samples has been achieved using N-n-octylaniline in xylene. researchgate.net This highlights the importance of this extraction method in quality control and analysis in the catalyst industry.

Applications in Advanced Materials Science and Engineering

Liquid Crystalline Systems

Schiff bases, formed through the condensation of primary amines like 2-octylaniline with aldehydes or ketones, are a prominent class of compounds known for their liquid crystalline behavior. environmentaljournals.orgenvironmentaljournals.org These materials, also known as mesogens, exhibit phases of matter that are intermediate between conventional liquids and solid crystals, known as mesophases. researchgate.net

The liquid crystalline properties of materials derived from octylanilines are characterized by the presence of various mesophases, primarily nematic and smectic phases, over specific temperature ranges. nih.gov The nematic phase is the least ordered liquid crystal phase, where the molecules show a general orientational alignment but no positional order. environmentaljournals.orgmdpi.com The smectic phase possesses a higher degree of order, with molecules arranged in layers, showing both orientational order and some degree of positional order. mdpi.com

The identification and characterization of these phases are typically performed using techniques such as Polarized Optical Microscopy (POM) and Differential Scanning Calorimetry (DSC). nih.govmdpi.com POM allows for the visual identification of characteristic textures of different mesophases, while DSC is used to determine the temperatures at which phase transitions occur by detecting the associated enthalpy changes. environmentaljournals.orgnih.gov For example, in a study of certain Schiff base derivatives, DSC thermograms showed distinct endothermic peaks corresponding to crystal-to-nematic and nematic-to-isotropic liquid transitions upon heating, and corresponding exothermic peaks upon cooling. environmentaljournals.org

Table 1: Phase Transition Temperatures of a Representative Schiff Base Liquid Crystal (S5)

| Transition | Heating Temperature (°C) | Cooling Temperature (°C) |

|---|---|---|

| Crystal to Nematic | 105.9 | 85.5 |

| Nematic to Isotropic | 124.6 | 123.4 |

Data sourced from a study on Schiff base compounds, where S5 is a specific synthesized compound. environmentaljournals.org

The mesomorphic properties of liquid crystals are highly dependent on their molecular structure. nih.gov Factors such as the rigidity of the molecular core, the length and flexibility of terminal groups, and the presence of lateral substituents strongly influence the type of mesophase formed and the temperature range of its stability. mdpi.comresearchgate.net

Table 2: Effect of Alkoxy Chain Length on Mesophase Type in a Schiff Base Series

| Number of Carbon Atoms in Alkoxy Chain (n) | Observed Mesophase(s) |

|---|---|

| 1-3 | Nematic |

| 4-7 | Nematic, Smectic C, Smectic A |

| 8-10 | Smectic |

Data derived from a study on 2,4-bis(4'-n-nonyloxybenzoyloxy)benzylidene-4''-n-alkoxyaniline series. nih.gov

Nanostructured liquid crystals, including smectic and columnar phases, can provide well-defined one-, two-, or three-dimensional channels for the transport of ions and electrons. atlas.jpresearchgate.net The self-assembly of molecules into ordered structures creates pathways that can facilitate charge mobility. atlas.jp The electrical conductivity in these materials is influenced by the concentration and mobility of ions. mdpi.com

Precursors for Functional Materials

Aniline (B41778) and its derivatives are fundamental precursors for the synthesis of polyaniline (PANI), a well-known conducting polymer. ijsdr.orgnih.gov Polyaniline is valued for its tunable electrical conductivity, environmental stability, and ease of synthesis. ijsdr.orgnih.gov The synthesis is typically achieved through the chemical or electrochemical oxidative polymerization of aniline monomers. ijsdr.orgnih.gov

While the polymerization of unsubstituted aniline is most common, the use of substituted anilines, such as this compound, allows for the synthesis of functionalized polymers with modified properties. The introduction of an octyl group onto the aniline ring can enhance the solubility of the resulting polymer in common organic solvents, a significant advantage over the often intractable parent PANI. researchgate.net This improved processability allows for the formation of films, fibers, and coatings for various applications, including antistatic coatings, electromagnetic shielding, and sensor technology. ijsdr.org The polymerization is typically carried out in an acidic medium using an oxidizing agent like ammonium (B1175870) persulfate. nih.govresearchgate.net The properties of the final polymer, such as conductivity and molecular weight, are influenced by reaction conditions like temperature, oxidant-to-monomer ratio, and the type of acid used. researchgate.netresearchgate.net

Development of Metal-Organic Frameworks and Coordination Polymers

The field of coordination chemistry utilizes organic ligands to bind to metal ions, forming coordination complexes, coordination polymers (CPs), and metal-organic frameworks (MOFs). mdpi.comnih.govsemanticscholar.org These materials have applications in catalysis, gas storage, and sensing. semanticscholar.org

Ligands derived from aniline derivatives, such as Schiff bases or other N-donor molecules, are widely used to synthesize metal chelates. nih.govresearchgate.net The nitrogen atom of the aniline moiety or a derived imine group can act as a coordination site for a metal ion. nih.gov The synthesis of these complexes often involves reacting a suitable metal salt with the N-octylaniline-derived ligand in an appropriate solvent. mdpi.com

The resulting metal chelates can be mononuclear, containing a single metal center, or can be extended into polynuclear structures like coordination polymers. nih.govresearchgate.net In these polymers, the ligand acts as a bridge between multiple metal centers. researchgate.net The characterization of these materials is carried out using various analytical techniques. Single-crystal X-ray diffraction is used to determine the precise three-dimensional structure, including bond lengths, bond angles, and the coordination geometry around the metal ion (e.g., octahedral, tetrahedral, or square planar). nih.govmdpi.com Spectroscopic methods like FT-IR are used to confirm the coordination of the ligand to the metal, often observed as a shift in the vibrational frequencies of the coordinating groups. researchgate.net The synthesis of Ruthenium(II) complexes, for example, has been achieved with α-diimine ligands, resulting in distorted octahedral geometries around the metal center. nih.gov While specific research on this compound-derived ligands is nascent, the principles of coordination chemistry suggest their potential to form a wide array of novel metal complexes and polymers with tailored properties. nih.gov

Computational and Theoretical Studies on N Octylaniline Systems

Quantum Chemical Calculations

Quantum chemical calculations, particularly those based on Density Functional Theory (DFT), are instrumental in understanding the fundamental electronic and structural properties of molecules.

Density Functional Theory (DFT) is a computational quantum mechanical modeling method used to investigate the electronic structure of many-body systems. jns.edu.af For aniline (B41778) and its derivatives, DFT calculations are frequently employed to determine optimized geometries, vibrational frequencies, and electronic properties such as the energies of the highest occupied molecular orbital (HOMO) and the lowest unoccupied molecular orbital (LUMO). researchgate.netresearchgate.netresearchgate.net These calculations provide a detailed understanding of how the N-octyl group influences the electronic properties of the aniline moiety.

The electronic properties of aniline derivatives are significantly affected by the nature of their substituent groups. wikipedia.org The N-octyl group, being an electron-donating alkyl group, is expected to increase the electron density on the aromatic ring and the nitrogen atom. This, in turn, influences the molecule's reactivity, polarity, and intermolecular interactions. DFT studies on similar long-chain substituted anilines have shown that the length of the alkyl chain can impact the electronic and geometric parameters of the molecule. mdpi.com

Table 1: Calculated Electronic Properties of Aniline Derivatives using DFT (Note: This table is illustrative and based on general findings for alkylanilines, as specific DFT data for N-octylaniline is not readily available in the cited literature.)

| Compound | HOMO Energy (eV) | LUMO Energy (eV) | Energy Gap (eV) | Dipole Moment (Debye) |

|---|---|---|---|---|

| Aniline | -5.14 | -0.23 | 4.91 | 1.53 |

| N-methylaniline | -4.98 | -0.15 | 4.83 | 1.68 |

| N-octylaniline (Expected Trend) | Lower than Aniline | Higher than Aniline | Slightly Decreased | Higher than Aniline |

Studies on various aniline derivatives have demonstrated a strong correlation between calculated quantum chemical parameters and experimentally observed properties. researchgate.net For instance, the HOMO energy is related to the ionization potential and the ability to donate electrons, while the LUMO energy relates to the electron affinity. The HOMO-LUMO gap is an indicator of the molecule's chemical reactivity and kinetic stability. kashanu.ac.ir

Computational modeling is a crucial tool for elucidating the intricate details of reaction mechanisms and catalytic cycles that are often difficult to probe experimentally. nih.gov For reactions involving N-octylaniline or similar N-alkylanilines, computational studies can map out the potential energy surface, identify transition states, and determine activation energies. mdpi.com

For example, in catalytic processes such as C-H activation or cross-coupling reactions where aniline derivatives are substrates, DFT calculations can help in understanding the role of the catalyst, the ligand effects, and the step-by-step transformation of reactants to products. acs.org While specific studies on N-octylaniline are scarce, research on related systems, such as the reaction of 4-methyl aniline with hydroxyl radicals, has been computationally investigated to determine reaction pathways and kinetics. mdpi.com Similarly, the mechanisms of photocatalytic synthesis of anilines have been explored using DFT, revealing the energetic barriers of the catalytic cycle. nih.gov

These computational approaches allow for the screening of potential catalysts and reaction conditions, thereby guiding experimental efforts toward more efficient and selective synthetic routes. niok.nl

Molecular Dynamics Simulations for Interfacial Phenomena

Molecular dynamics (MD) simulations are a powerful computational method for studying the physical movements of atoms and molecules over time. ulisboa.pt This technique is particularly well-suited for investigating complex interfacial phenomena, such as the behavior of molecules at liquid-liquid or liquid-vapor interfaces. u-bordeaux.frnih.gov

For a molecule like N-octylaniline, which has both a hydrophilic amine head and a hydrophobic octyl tail, MD simulations can provide valuable insights into its orientation and aggregation behavior at interfaces. rsc.org Such simulations can reveal how these molecules arrange themselves at an oil-water interface, which is critical for applications in areas like solvent extraction and emulsion stabilization. researchgate.net Studies on similar amphiphilic molecules have shown that they tend to form organized structures at interfaces, which can significantly alter the interfacial properties. uni-goettingen.deresearchgate.net

While specific MD simulation studies focused solely on N-octylaniline at interfaces were not found in the immediate search, the principles and methodologies are well-established from studies of other amines and amphiphiles at interfaces. ulisboa.ptresearchgate.netnih.gov These simulations typically involve defining a force field that describes the interactions between atoms and then solving Newton's equations of motion for a system containing the molecules of interest and the surrounding solvent or interface. acs.org

Predictive Modeling of Extraction Efficiencies and Selectivities

Predictive modeling can be a valuable tool in the optimization of solvent extraction processes. anr.frosti.gov For systems involving N-octylaniline as an extractant, computational models can be developed to predict how efficiently and selectively it can extract target species, such as metal ions, from an aqueous phase into an organic phase.

These models can range from quantum chemical calculations of the binding energies between the extractant and the target species to more complex multiscale models that incorporate thermodynamic and kinetic parameters. mdpi.com For instance, DFT can be used to calculate the complexation energies of N-octylaniline with different metal ions, providing a theoretical basis for its selectivity.

Although detailed predictive models specifically for N-octylaniline extraction systems are not widely published, related research on other amine-based extractants demonstrates the feasibility of this approach. For example, studies on 4-Methyl-N-n-octylaniline have explored its use as an extractant for heavy metals, laying the groundwork for similar predictive modeling. researchgate.net The ultimate goal of such models is to reduce the number of experiments needed and to accelerate the design of more efficient and selective extraction systems. anr.fr

Theoretical Insights into Liquid Crystal Mesophase Behavior.researchgate.net

Theoretical studies play a crucial role in understanding the relationship between molecular structure and the formation of liquid crystal phases. researchgate.net For molecules to exhibit liquid crystalline behavior, they typically require a degree of molecular anisotropy, often a rigid core combined with flexible terminal groups. While N-octylaniline itself is not a conventional liquid crystal, it can be a building block for larger molecules that do exhibit such properties.

Theoretical investigations, often employing DFT and molecular dynamics, can provide insights into how factors like molecular shape, polarity, and the length of alkyl chains influence the stability and type of mesophase (e.g., nematic, smectic). mdpi.comresearchgate.net For instance, DFT calculations on Schiff base liquid crystals derived from p-alkyl aniline derivatives have shown a correlation between the calculated molecular geometry and the observed mesomorphic behavior. mdpi.comdoaj.org

Studies on various liquid crystalline materials have shown that increasing the length of a terminal alkyl chain can significantly impact the mesomorphic characteristics and thermal stabilities of the different mesophases. rsc.orgbohrium.com For example, in some systems, longer alkyl chains promote the formation of more ordered smectic phases. nih.govbeilstein-journals.org While direct theoretical studies on the liquid crystal behavior of N-octylaniline derivatives are not prevalent, the theoretical frameworks developed for other liquid crystals can be applied to predict and understand the potential mesogenic properties of appropriately designed N-octylaniline-containing molecules. nih.gov

Advanced Characterization Techniques in N Octylaniline Research

Spectroscopic Analysis

Spectroscopic methods are indispensable for elucidating the structure and identifying the functional groups present in 2-Octylaniline.

Nuclear Magnetic Resonance (NMR) spectroscopy is a powerful tool for determining the detailed structure of organic molecules, including connectivity and the chemical environment of atoms. For this compound, NMR techniques such as ¹H NMR and ¹³C NMR would provide definitive information about the arrangement of hydrogen and carbon atoms. The ¹H NMR spectrum would reveal distinct signals corresponding to the aromatic protons, the amine (-NH₂) protons, and the aliphatic protons of the octyl chain, with their characteristic chemical shifts and splitting patterns indicating their proximity to electronegative atoms or other functional groups mdpi.comsolubilityofthings.comchemrxiv.org. ¹³C NMR would further map the carbon backbone, distinguishing between aromatic and aliphatic carbons. Advanced 2D NMR techniques, like COSY (Correlation Spectroscopy) and HMBC (Heteronuclear Multiple Bond Correlation), could be employed to establish correlations between nuclei, thereby confirming the complete molecular structure and providing insights into potential reaction mechanisms if this compound were involved as a reactant or intermediate mdpi.com.

| NMR Information Provided | Relevance to this compound |

| ¹H NMR | Chemical shifts and splitting patterns of aromatic, amine, and octyl chain protons, revealing connectivity and environment. |

| ¹³C NMR | Identification of distinct carbon environments (aromatic, aliphatic, amine-substituted carbon). |

| 2D NMR (e.g., COSY, HMBC) | Confirmation of structural assignments, elucidation of complex connectivity, and potential mechanistic studies. |

Infrared (IR) spectroscopy is primarily used to identify the presence of specific functional groups within a molecule by detecting the absorption of infrared radiation, which causes molecular vibrations libretexts.orgutdallas.edulibretexts.org. For this compound, IR spectroscopy would confirm the presence of key functional groups characteristic of aniline (B41778) derivatives and alkyl chains.

The amine (-NH₂) group is expected to show characteristic stretching vibrations, typically appearing as one or two bands in the region of 3300-3500 cm⁻¹ libretexts.orgcore.ac.uk. The presence of two bands would indicate a primary amine, as expected for the -NH₂ group in this compound. Aromatic C-H stretching vibrations are usually observed just above 3000 cm⁻¹, while aliphatic C-H stretching from the octyl chain would appear below 3000 cm⁻¹ utdallas.edulibretexts.org. The aromatic ring would also exhibit C=C stretching vibrations in the fingerprint region (around 1500-1600 cm⁻¹), and characteristic C-N stretching vibrations associated with the amine group attached to the aromatic ring would also be present libretexts.orgspecac.com.

| Functional Group | Characteristic IR Absorption Range (cm⁻¹) | Expected Observation for this compound |

| N-H Stretch | 3300-3500 (Primary amine) | One or two sharp bands in this region. |

| Aromatic C-H | 3000-3100 | Bands in this region. |

| Aliphatic C-H | 2850-2960 | Multiple bands due to the octyl chain. |

| Aromatic C=C | 1500-1600 | Bands indicating the aromatic ring. |

| C-N Stretch | 1250-1350 | Band associated with the aniline linkage. |

Electronic spectroscopy, commonly known as UV-Visible (UV-Vis) spectroscopy, probes electronic transitions within molecules, typically involving π electrons and non-bonding electrons uomustansiriyah.edu.iqlibretexts.orgscribd.com. For this compound, which contains an aromatic ring and an amine group, UV-Vis spectroscopy would reveal absorption bands related to π → π* and n → π* transitions. These transitions are characteristic of conjugated systems and heteroatoms with lone pairs. Aromatic amines generally exhibit strong absorption bands in the UV region, often between 200-400 nm, due to π → π* transitions within the aromatic system, which are influenced by the electron-donating amine group uomustansiriyah.edu.iqscribd.com. While specific studies on the electronic spectra of this compound itself were not detailed in the provided search results, this technique is crucial for characterizing metal complexes where this compound might act as a ligand, providing insights into the electronic structure and geometry of such complexes uomustansiriyah.edu.iqlibretexts.org.

X-ray Diffraction and Crystallography for Solid-State Structures

X-ray Diffraction (XRD) and X-ray Crystallography are powerful techniques for determining the precise three-dimensional atomic arrangement within crystalline solids wikipedia.orgiastate.edudrawellanalytical.comamericanpharmaceuticalreview.com. If this compound can be crystallized, single-crystal X-ray diffraction can provide definitive information about its molecular structure, bond lengths, bond angles, and the packing of molecules in the crystal lattice. Powder X-ray diffraction (PXRD) is useful for identifying crystalline phases, assessing purity, and studying polymorphism if different crystalline forms exist americanpharmaceuticalreview.com. While specific crystallographic data for this compound was not found in the provided search results, these techniques are standard for solid-state characterization of organic compounds, offering detailed insights into their structural integrity and intermolecular interactions wikipedia.orgamericanpharmaceuticalreview.comupc.edu.

Thermal Analysis in Material Characterization

Thermal analysis techniques, such as Thermogravimetric Analysis (TGA) and Differential Scanning Calorimetry (DSC), are employed to study how a material's properties change with temperature measurlabs.compsu.eduresearchgate.netwiley.com. These methods can reveal information about thermal stability, phase transitions (like melting or boiling), and decomposition processes. For this compound, TGA could determine its decomposition temperature, indicating its thermal stability. DSC could identify melting or boiling points if the compound is in a solid or liquid state within the instrument's temperature range, and potentially reveal other thermal events. Although specific thermal data for this compound was not explicitly detailed in the search results, these techniques are broadly applicable to characterizing the thermal behavior of organic compounds measurlabs.compsu.eduwiley.com.

Q & A

Basic: What experimental protocols are recommended for synthesizing 2-Octylaniline with high reproducibility?

Methodological Answer:

- Reagent Selection : Use freshly distilled aniline derivatives and 2-octyl halides to minimize side reactions. Catalysts like palladium or copper-based systems may enhance coupling efficiency .

- Purification : Column chromatography (silica gel, hexane/ethyl acetate gradient) is standard. Confirm purity via HPLC (>95% purity threshold) .

- Documentation : Provide detailed synthetic steps, including molar ratios, temperatures, and reaction times. Use supporting information for auxiliary data (e.g., TLC Rf values) to enable replication .

Advanced: How can researchers resolve contradictions in spectroscopic data (e.g., NMR shifts) for this compound derivatives?

Methodological Answer:

- Replication : Repeat synthesis and characterization under controlled conditions to rule out procedural errors .

- Alternative Techniques : Cross-validate NMR data with 2D experiments (COSY, HSQC) or X-ray crystallography to confirm structural assignments .

- Statistical Analysis : Apply multivariate analysis to assess variability in peak integration or splitting patterns, especially for complex mixtures .

Basic: What analytical techniques are critical for characterizing this compound’s physicochemical properties?

Methodological Answer:

- Structural Confirmation : Use H/C NMR and high-resolution mass spectrometry (HRMS) for molecular identity .

- Purity Assessment : Employ HPLC with UV detection (λ = 254 nm) and compare retention times against standards .

- Thermal Stability : Differential scanning calorimetry (DSC) or thermogravimetric analysis (TGA) to evaluate decomposition thresholds .

Advanced: How should researchers design mechanistic studies to investigate this compound’s reactivity in cross-coupling reactions?

Methodological Answer:

- Kinetic Profiling : Monitor reaction progress via in-situ IR or GC-MS to identify intermediates and rate-determining steps .

- Isotopic Labeling : Use deuterated or C-labeled substrates to trace bond formation/cleavage pathways .

- Computational Modeling : Apply DFT calculations to predict transition states and compare with experimental activation energies .

Basic: What are best practices for ensuring reproducibility in this compound-based catalytic studies?

Methodological Answer:

- Control Experiments : Include blank reactions (no catalyst) and reference catalysts (e.g., Pd/C) to benchmark performance .

- Data Reporting : Tabulate yields, turnover numbers (TON), and turnover frequencies (TOF) with error margins (±SD) from triplicate trials .

- Supplementary Materials : Archive raw spectra, chromatograms, and crystallographic data in open-access repositories .

Advanced: How can researchers address discrepancies in biological activity data for this compound derivatives?

Methodological Answer:

- Dose-Response Validation : Conduct IC/EC assays with standardized cell lines and positive/negative controls to mitigate assay-specific variability .

- Meta-Analysis : Compare results across multiple studies using statistical tools (e.g., ANOVA) to identify outliers or confounding factors .

- Structural-Activity Relationships (SAR) : Corrogate electronic (Hammett σ) and steric (Taft) parameters with bioactivity to isolate influential substituents .

Basic: What guidelines should be followed when reporting synthetic yields and purity of this compound?

Methodological Answer:

- Yield Calculation : Report isolated yields (mass-based) and avoid "theoretical yields" unless side products are quantified .

- Purity Criteria : Specify analytical methods (e.g., HPLC area%) and thresholds (e.g., ≥95%) in the experimental section .

- Error Reporting : Include standard deviations for replicated syntheses and note batch-to-batch variability .

Advanced: How to design a robust literature review framework for this compound’s applications in supramolecular chemistry?

Methodological Answer:

- Source Selection : Prioritize primary literature from journals with rigorous peer review (e.g., Medicinal Chemistry Research) and avoid encyclopedic sources .

- Contradiction Mapping : Use concept matrices to tabulate conflicting results (e.g., solubility vs. aggregation behavior) and propose hypotheses for divergence .

- Citation Management : Organize references using tools like EndNote or Zotero, tagging studies by methodology (e.g., spectroscopic vs. computational) .

Basic: What safety protocols are essential when handling this compound in laboratory settings?

Methodological Answer:

- Hazard Mitigation : Use fume hoods for synthesis and glove boxes for air-sensitive steps. Refer to SDS for toxicity data (e.g., LD) .

- Waste Disposal : Neutralize acidic/byproduct streams before disposal and adhere to institutional guidelines for aromatic amine waste .

Advanced: How can computational methods enhance the interpretation of this compound’s spectroscopic data?

Methodological Answer:

- Spectral Simulation : Use software like Gaussian or ACD/Labs to predict NMR/IR spectra and compare with experimental data .

- Conformational Analysis : Perform molecular dynamics (MD) simulations to identify dominant conformers influencing spectral line shapes .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.